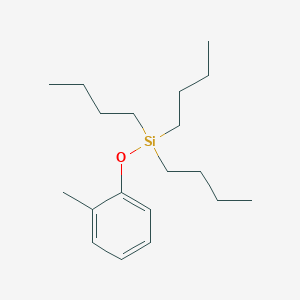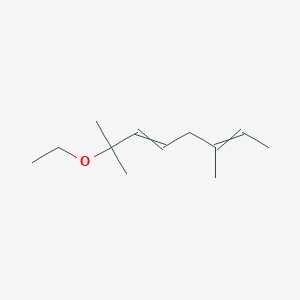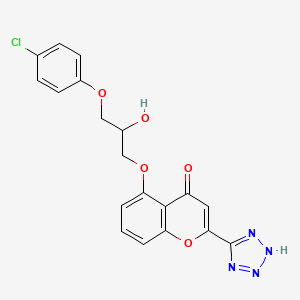
5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one is a complex organic molecule that features a combination of several functional groups, including a chlorophenoxy group, a hydroxypropoxy group, a tetrazole ring, and a benzopyranone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate epoxide under basic conditions to form the chlorophenoxy intermediate.
Introduction of the Hydroxypropoxy Group: The chlorophenoxy intermediate is then reacted with an epoxide to introduce the hydroxypropoxy group.
Formation of the Tetrazole Ring: The hydroxypropoxy intermediate is subjected to a cyclization reaction with sodium azide and an appropriate catalyst to form the tetrazole ring.
Formation of the Benzopyranone Structure: The final step involves the cyclization of the tetrazole intermediate with a suitable aldehyde or ketone under acidic conditions to form the benzopyranone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one: can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone or aldehyde groups can be reduced to form alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Cyclization: The tetrazole ring can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride) are often used to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone can yield an alcohol.
Wissenschaftliche Forschungsanwendungen
5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one: has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique combination of functional groups, which may interact with various biological targets.
Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.
Industrial Chemistry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Biological Research: Studies are conducted to explore its potential as a bioactive molecule with applications in areas such as antimicrobial, anticancer, and anti-inflammatory research.
Wirkmechanismus
The exact mechanism of action of 5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one: can be compared with other similar compounds, such as:
Tetrazole Derivatives: These compounds share the tetrazole ring and may have similar biological activities.
Chlorophenoxy Compounds: These compounds share the chlorophenoxy group and may have similar chemical reactivity.
Benzopyranone Derivatives: These compounds share the benzopyranone structure and may have similar pharmacological properties.
List of Similar Compounds
- 5-(4-Chlorophenyl)-1H-tetrazole
- 4-Chlorophenoxyacetic acid
- 2-Hydroxy-4H-1-benzopyran-4-one
These similar compounds highlight the unique combination of functional groups in This compound , which contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
53736-48-4 |
|---|---|
Molekularformel |
C19H15ClN4O5 |
Molekulargewicht |
414.8 g/mol |
IUPAC-Name |
5-[3-(4-chlorophenoxy)-2-hydroxypropoxy]-2-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C19H15ClN4O5/c20-11-4-6-13(7-5-11)27-9-12(25)10-28-15-2-1-3-16-18(15)14(26)8-17(29-16)19-21-23-24-22-19/h1-8,12,25H,9-10H2,(H,21,22,23,24) |
InChI-Schlüssel |
WMMASSSXZPGHJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=C(C=C3)Cl)O)C(=O)C=C(O2)C4=NNN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



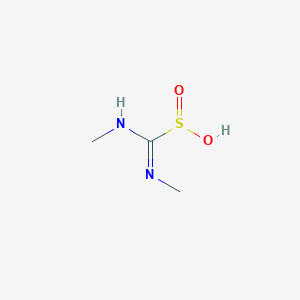
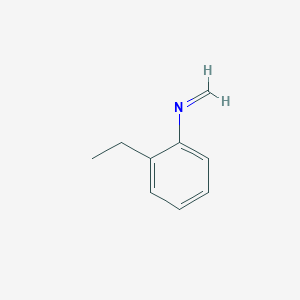
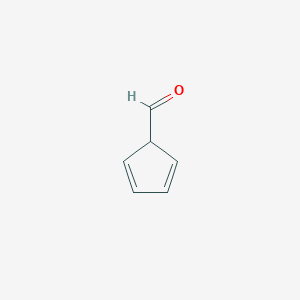
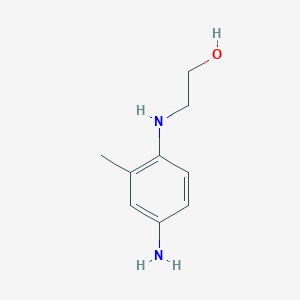
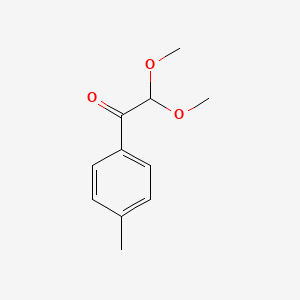
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
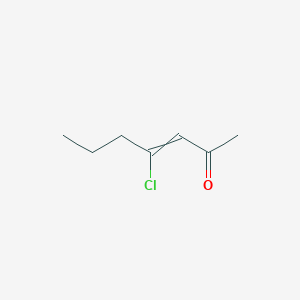
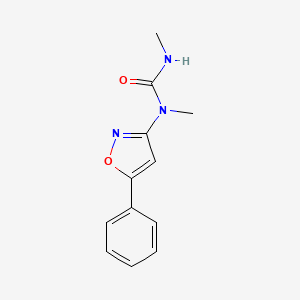
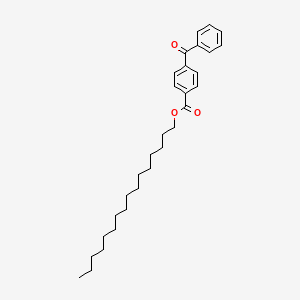
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14628347.png)
